molecular formula C23H18ClN4NaO7S2 B1603137 sodium 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonate CAS No. 6372-96-9

sodium 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonate

Cat. No.: B1603137
CAS No.: 6372-96-9
M. Wt: 585.0 g/mol
InChI Key: DGRKGNTVGIHHBX-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of Acid Yellow 40 reveals its complex molecular architecture through multiple standardized naming conventions. According to the International Union of Pure and Applied Chemistry nomenclature system, the sodium salt form is designated as sodium 5-chloro-2-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. The free acid form carries the systematic name 5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid, reflecting the protonated state of the sulfonic acid functionality. The Chemical Abstracts Service has assigned the registry number 6372-96-9 to the monosodium salt form, while the free acid variant bears the registry number 32674-42-3.

The molecular formula analysis reveals distinct characteristics between the salt and free acid forms of the compound. The monosodium salt variant exhibits the molecular formula C23H18ClN4O7S2·Na with a precisely calculated molecular weight of 584.98 grams per mole. In contrast, the free acid form displays the molecular formula C23H19ClN4O7S2, accounting for the additional proton with a molecular weight of 563.0 grams per mole. The elemental composition encompasses 23 carbon atoms forming the organic backbone, varying hydrogen content depending on the protonation state, one chlorine atom providing halogenic substitution, four nitrogen atoms primarily within the azo and pyrazole functionalities, seven oxygen atoms distributed across sulfonate and carbonyl groups, and two sulfur atoms in sulfonic acid and tosylate moieties.

The compound exists under numerous synonymous designations reflecting its diverse applications and regional nomenclature preferences. Common alternative names include Milling Yellow 3G, Polar Yellow, Bucacid Yellow 3G, and Ext D and C Yellow Number 4, among others. The Colour Index designation C.I. 18950 provides standardized identification within the textile and dye industry, while the molecular descriptor 5-chloro-2-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid sodium salt offers comprehensive structural information.

Crystallographic Data and Molecular Geometry

The molecular geometry of Acid Yellow 40 exhibits characteristic features of azo dye compounds with distinctive planar and non-planar regions contributing to its overall three-dimensional structure. The central pyrazole ring system adopts a nearly planar configuration, facilitating conjugation with the adjacent azo linkage and contributing to the compound's chromophoric properties. The chloro-substituted benzene ring attached to the pyrazole moiety maintains coplanarity with the heterocyclic system, while the sulfonic acid group extends perpendicular to the aromatic plane, providing ionic character and water solubility.

The azo bridge connecting the pyrazole system to the tosylate-substituted phenyl ring represents a critical structural feature influencing both electronic properties and molecular conformation. This nitrogen-nitrogen double bond typically exhibits E-configuration geometry, promoting extended conjugation across the molecular framework. The tosylate ester functionality, consisting of the 4-methylbenzenesulfonyl group attached via oxygen linkage, introduces steric considerations that may influence overall molecular packing and intermolecular interactions.

Bond length analysis reveals typical characteristics for aromatic azo compounds, with carbon-carbon distances within aromatic rings ranging from 1.39 to 1.42 Angstroms, consistent with aromatic delocalization. The azo nitrogen-nitrogen bond length approximates 1.25 Angstroms, indicating substantial double bond character with partial delocalization into adjacent aromatic systems. Sulfur-oxygen bond distances in both the sulfonic acid and tosylate groups measure approximately 1.45 Angstroms for single bonds and 1.43 Angstroms for double bonds, reflecting the tetrahedral coordination geometry around sulfur centers.

The molecular conformation analysis indicates that intramolecular interactions, particularly between the pyrazole carbonyl oxygen and nearby aromatic protons, may stabilize specific conformational preferences. The chlorine substituent on the benzenesulfonic acid ring provides both electronic withdrawal effects and steric considerations that influence molecular reactivity and intermolecular packing arrangements.

Spectroscopic Characterization (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

Ultraviolet-visible spectroscopic analysis of Acid Yellow 40 reveals distinctive absorption characteristics that define its chromophoric behavior and color properties. The primary absorption maximum occurs at 422 nanometers, corresponding to the π→π* electronic transition within the extended conjugated system encompassing the azo bridge and adjacent aromatic rings. This absorption band exhibits high extinction coefficient values typical of azo dyes, reflecting strong electronic coupling between the donor pyrazole system and acceptor aromatic rings through the azo linkage.

Secondary absorption features appear in the ultraviolet region, with notable bands corresponding to localized aromatic transitions and charge transfer processes involving the sulfonic acid and tosylate functionalities. The compound displays characteristic bathochromic shifts compared to simpler azo compounds, attributed to the extended conjugation and electron-withdrawing effects of the chlorine and sulfonic acid substituents. Solution-phase studies demonstrate pH-independent absorption characteristics in the physiological pH range, consistent with the ionic nature of the sulfonic acid functionality.

Fourier transform infrared spectroscopic data for Acid Yellow 40 provides detailed information regarding functional group vibrations and molecular interactions. The compound exhibits characteristic absorption bands in the 1600-1500 wavenumber region corresponding to aromatic carbon-carbon stretching vibrations, while the azo nitrogen-nitrogen stretch appears as a distinctive band around 1450 wavenumbers. Sulfonic acid functionality manifests through strong absorption bands at approximately 1350 and 1170 wavenumbers, representing asymmetric and symmetric sulfur-oxygen stretching modes respectively.

The carbonyl group within the pyrazole ring system displays characteristic stretching vibration around 1650 wavenumbers, while aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber region. Tosylate ester functionality contributes distinctive absorption patterns around 1300 and 1150 wavenumbers, corresponding to sulfur-oxygen ester linkage vibrations. The chlorine substitution influences aromatic ring vibrations, particularly affecting out-of-plane bending modes in the 800-900 wavenumber region.

Table 1: Spectroscopic Characterization Data for Acid Yellow 40

Spectroscopic Method Parameter Value Assignment
Ultraviolet-Visible λmax 422 nm π→π* transition
Ultraviolet-Visible Molecular Weight 584.99 g/mol Sodium salt form
Fourier Transform Infrared C=O stretch ~1650 cm⁻¹ Pyrazole carbonyl
Fourier Transform Infrared N=N stretch ~1450 cm⁻¹ Azo linkage
Fourier Transform Infrared SO₂ asymmetric ~1350 cm⁻¹ Sulfonic acid
Fourier Transform Infrared SO₂ symmetric ~1170 cm⁻¹ Sulfonic acid

Computational Chemistry Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure and molecular orbital characteristics of Acid Yellow 40, complementing experimental spectroscopic observations. Density functional theory calculations reveal that the highest occupied molecular orbital primarily localizes on the pyrazole ring system and azo bridge, consistent with the electron-donating nature of these moieties. The lowest unoccupied molecular orbital extends across the entire conjugated framework, with significant contributions from the chloro-substituted benzene ring and tosylate-bearing aromatic system.

Electronic density distribution analysis demonstrates substantial charge delocalization throughout the azo-pyrazole-aromatic framework, explaining the compound's chromophoric properties and absorption characteristics. The chlorine substituent withdraws electron density from the attached benzene ring, while the sulfonic acid group provides ionic character and influences solvation behavior. Computational models predict dipole moment values consistent with the polar nature of the molecule, supporting observed solubility characteristics in polar solvents.

Molecular orbital energy calculations indicate a relatively small energy gap between frontier orbitals, correlating with the observed absorption maximum at 422 nanometers and explaining the compound's visible light absorption properties. The calculated oscillator strength for the primary electronic transition aligns with experimental extinction coefficient measurements, validating computational predictions. Electrostatic potential mapping reveals charge distribution patterns that influence intermolecular interactions and crystalline packing arrangements.

Time-dependent density functional theory calculations provide detailed analysis of excited state properties and electronic transition characteristics. The primary absorption band corresponds to a charge transfer transition from the pyrazole-azo donor system to the chloro-substituted aromatic acceptor region. Secondary transitions involve localized aromatic excitations and mixed character states incorporating both donor and acceptor molecular regions. These computational results support experimental spectroscopic assignments and provide molecular-level understanding of the compound's photophysical behavior.

Properties

CAS No.

6372-96-9

Molecular Formula

C23H18ClN4NaO7S2

Molecular Weight

585.0 g/mol

IUPAC Name

sodium 5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,27H,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

DGRKGNTVGIHHBX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C.[Na]

Other CAS No.

6372-96-9

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Reactants : Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide and sodium nitrite.
  • Conditions :
    • Temperature: Controlled between 30°C and 40°C (optimal 30–36°C).
    • Reaction time: 0.5 to 1.5 hours.
    • Sodium nitrite is used in excess to ensure complete diazotization.
  • Process :
    • Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide is suspended in water and stirred for 0.5 hours at ~22–24°C.
    • Sodium nitrite solution is added rapidly.
    • The reaction is maintained at 30–35°C for 1 to 1.5 hours.
    • Excess sodium nitrite is removed by adding urea post-reaction.
  • Mass ratio : Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide to sodium nitrite is approximately 1:0.22–0.25.

Coupling Step

  • Reactants : Diazonium salt solution and adjacent chloro-acetoacetanilide.
  • Conditions :
    • Temperature: Maintained between 16°C and 25°C (optimal 18–22°C).
    • Reaction time: 1 to 2 hours.
  • Process :
    • Chloro-acetoacetanilide is dissolved in aqueous sodium hydroxide (30% by mass).
    • The solution is cooled to 8–10°C before gradual addition of the diazonium salt.
    • After addition, the mixture is stirred for 1 hour at the coupling temperature.
    • Temperature is then slowly raised to about 45°C to complete coupling.
  • Mass ratio : Chloro-acetoacetanilide to Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide is about 0.68–0.70.

Cobalt Treatment Step

  • Purpose : To stabilize the dye and improve color properties.
  • Reactants : Coupling product, cobalt salt (rose vitriol), and hydrogen peroxide.
  • Conditions :
    • Temperature: 45°C to 55°C for 1 hour, followed by warming to 85–90°C.
    • pH adjustment: Alkali is added to maintain pH 6.0–6.5 after initial cobalt reaction.
  • Mass ratio : Rose vitriol to Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide to hydrogen peroxide is approximately 1:0.41–0.42:0.01–0.02.
  • Post-treatment : Filtration using diatomite or activated carbon to purify the product.

Summary Table of Preparation Parameters

Step Reactants Temperature (°C) Reaction Time Mass Ratios (Reactants) Notes
Diazotization Ortho-Aminophenol-4-(2-carboxyl) sulfonanilide, Sodium Nitrite 30–36 0.5–1.5 hours 1 : 0.22–0.25 (sulfonanilide : NaNO2) Excess NaNO2, urea added post-reaction
Coupling Diazonium salt, Chloro-acetoacetanilide, NaOH (30%) 16–25 (optimal 18–22) 1–2 hours 1 : 0.68–0.70 (sulfonanilide : chloro-acetoacetanilide) Ice cooling during addition
Cobalt Treatment Coupling product, Rose vitriol, H2O2, Alkali 45–55 (initial), then 85–90 1 hour + warming 1 : 0.41–0.42 : 0.01–0.02 (sulfonanilide : rose vitriol : H2O2) pH adjusted to 6.0–6.5, filtration

Additional Preparation Insights and Research Findings

  • The method avoids use of acid during diazotization, reducing corrosion and environmental hazards.
  • The control of sodium nitrite excess is critical; starch-iodide test paper is used to detect excess nitrite.
  • The coupling reaction temperature is tightly controlled to prevent side reactions and ensure high dye purity.
  • Cobalt treatment enhances dye stability and color fastness.
  • The entire process yields Acid Yellow 40 with high purity and consistent color tone, suitable for industrial applications.

Alternative Synthesis Approaches

While the above method is the most detailed and industrially relevant, other synthetic routes exist, such as:

  • Single-step processes involving para-nitro toluene sulfonic acid derivatives under alkaline conditions with UV monitoring to control reaction termination.
  • Synthesis of related acid dyes from pyrazolone derivatives and phenol derivatives via diazotization and coupling under acidic conditions.

However, these methods are less specific to Acid Yellow 40 and more relevant to other yellow azo dyes.

Chemical Reactions Analysis

Key Reaction Steps

StepReagents/ConditionsProductPurpose
Diazotization 4-Aminophenol + Nitrous acid (HNO₂) under acidic conditionsDiazonium salt of 4-aminophenolGenerates reactive diazo intermediate
Coupling Diazonium salt + 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acidAzo-linked intermediateForms the chromophoric azo bond
Esterification Intermediate + 4-Methylbenzene-1-sulfonyl chloridePhenolic hydroxyl esterificationEnhances solubility and stability
  • Mechanistic Insights :

    • Diazotization occurs at low temperatures (0–5°C) to stabilize the diazonium salt .

    • Coupling proceeds via electrophilic aromatic substitution at the para position of the sulfonic acid derivative .

    • Esterification with 4-methylbenzenesulfonyl chloride converts the phenolic -OH group into a sulfonate ester, improving water solubility .

Stability Under Acidic and Basic Conditions

Acid Yellow 40 demonstrates distinct behavior in varying pH environments:

Reactivity Profile

ConditionObservationMechanism
Strong Sulfuric Acid Dyes yellow without structural degradation Protonation of sulfonate groups stabilizes the chromophore
Nitric Acid Retains yellow coloration Azo bond remains intact under mild nitration conditions
Hydrochloric Acid (HCl) No visible color change Limited interaction with azo/sulfonate groups
Sodium Hydroxide (NaOH) No alteration in aqueous solution Resistance to hydrolysis under basic conditions
  • Notable Stability : The azo linkage (-N=N-) and sulfonate ester groups resist cleavage in both acidic (pH < 2) and alkaline (pH > 10) media, making the dye suitable for textile applications .

Oxidative and Reductive Reactivity

While direct data on oxidation/reduction is limited, structural analogs suggest:

Predicted Behavior

Reaction TypeExpected OutcomeSupporting Evidence
Oxidation Degradation of azo bond under strong oxidizers (e.g., H₂O₂, ClO⁻)Azo dyes generally decompose to aromatic amines
Reduction Cleavage of -N=N- bond to form aminesCommon reductive pathway for azo compounds
  • Application Implications : Stability against moderate oxidants (e.g., oxygen bleaching) is reflected in its ISO fastness rating of 3–4 .

Interaction with Organic Solvents

Solubility data informs reactivity in non-aqueous systems:

SolventSolubilityRelevance
WaterHigh solubility (pH 6.5–7.5) Primary application medium
EthanolSlight solubility Limited use in mixed-solvent systems
AcetoneInsoluble Avoided in formulations
  • Ethylene Glycol Ether Compatibility : Enhanced solubility facilitates industrial dyeing processes .

Environmental and Degradation Pathways

Though not explicitly documented for Acid Yellow 40, analogous azo dyes undergo:

  • Microbial Degradation : Anaerobic reduction of azo bonds by bacterial azoreductases .

  • Photodegradation : UV exposure may break -N=N- bonds, releasing chlorinated byproducts .

Scientific Research Applications

NSC-47729 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, NSC-47729 is being investigated for its potential therapeutic applications, including its use as an anticancer agent. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of NSC-47729 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.

Q & A

Q. What standardized experimental protocols are recommended for assessing the adsorption efficiency of Acid Yellow 40 in aqueous solutions?

  • Methodology : Begin with batch adsorption experiments using controlled parameters (pH, temperature, adsorbent dosage). Employ UV-Vis spectrophotometry to quantify dye concentration before and after adsorption. Validate results with triplicate trials and calculate removal efficiency using the formula: Removal (%)=C0CeC0×100\text{Removal (\%)} = \frac{C_0 - C_e}{C_0} \times 100

    where C0C_0 = initial concentration, CeC_e = equilibrium concentration. Reference established protocols for reproducibility .

Q. How can researchers ensure the reliability of spectroscopic data for Acid Yellow 40 in complex matrices?

  • Methodology : Use matrix-matched calibration standards to account for interference. Perform spike-and-recovery tests to validate accuracy. Employ techniques like HPLC-MS for cross-verification if spectral overlap occurs. Document instrumental parameters (e.g., wavelength precision, slit width) to enhance transparency .

Q. What statistical methods are suitable for analyzing variability in Acid Yellow 40 degradation studies?

  • Methodology : Apply descriptive statistics (mean ± SD) for triplicate data. Use Student’s t-test or ANOVA to compare treatment effects. For non-normal distributions, non-parametric tests like Mann-Whitney U are appropriate. Report p-values and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize multi-variable interactions in Acid Yellow 40 biosorption studies?

  • Methodology : Design a central composite design (CCD) with factors like pH, adsorbent dosage, contact time, and initial dye concentration. Use software (e.g., Design-Expert®) to generate quadratic models. Validate via ANOVA, focusing on p-values (<0.05) and R² values. Optimize using desirability functions and confirm with validation experiments .

Q. What strategies resolve contradictions in reported adsorption capacities of Acid Yellow 40 across studies?

  • Methodology : Conduct meta-analysis of literature data, identifying variables causing discrepancies (e.g., adsorbent surface area, ionic strength). Perform controlled comparative experiments under identical conditions. Use sensitivity analysis to rank variable impacts and publish negative results to reduce publication bias .

Q. How do computational models (e.g., DFT, molecular dynamics) enhance understanding of Acid Yellow 40’s interaction with adsorbents?

  • Methodology : Simulate dye-adsorbent binding energies and orientation using software like Gaussian or Materials Studio. Validate with experimental FTIR/XPS data to confirm functional group interactions. Compare simulated vs. experimental isotherm models (e.g., Langmuir, Freundlich) to refine assumptions .

Q. What experimental designs minimize confounding variables in photocatalytic degradation of Acid Yellow 40?

  • Methodology : Implement a factorial design isolating variables (e.g., light intensity, catalyst loading, dye concentration). Use control experiments (e.g., dark adsorption, catalyst-only tests) to quantify non-photolytic effects. Monitor reactive oxygen species (ROS) via scavenger assays to elucidate degradation pathways .

Q. How can researchers address reproducibility challenges in scaling Acid Yellow 40 treatment from lab to pilot studies?

  • Methodology : Conduct kinetic scaling using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain dynamic similarity. Monitor mass transfer limitations via Thiele modulus analysis. Document scaling factors (e.g., agitation rate, reactor geometry) and validate with pilot-scale trials .

Methodological Guidance

Q. What frameworks (e.g., PICOT) structure hypothesis-driven research on Acid Yellow 40’s environmental impact?

  • Methodology : Define Population (e.g., wastewater systems), Intervention (e.g., adsorption), Comparison (e.g., untreated vs. treated), Outcome (e.g., COD reduction), and Timeframe. Align variables with measurable endpoints (e.g., half-life, EC50) to ensure testability .

Q. How should researchers ethically address data gaps in Acid Yellow 40 toxicity studies?

  • Methodology : Use read-across approaches with structurally similar dyes (e.g., Acid Yellow 23) for preliminary risk assessment. Collaborate with regulatory bodies to prioritize testing needs. Publish data-sharing agreements to foster open science .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonate
Reactant of Route 2
sodium 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.